molecular formula C9H10N4O B13750727 2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide CAS No. 566926-37-2

2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide

Cat. No.: B13750727
CAS No.: 566926-37-2
M. Wt: 190.20 g/mol
InChI Key: FEJDOQVGMOZEHB-UHFFFAOYSA-N
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Description

2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and acetamide functional groups makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 5-methylpyrazin-2-ylmethylamine with methyl cyanoacetate. The reaction is typically carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, solvent-free methods or the use of green solvents can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Heterocyclic Compounds:

Scientific Research Applications

2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide involves its interaction with various molecular targets. The cyano and acetamide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide is unique due to the presence of the 5-methylpyrazine moiety, which can enhance its biological activity and reactivity compared to other cyanoacetamide derivatives. This structural feature allows for the formation of more complex heterocyclic compounds, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

566926-37-2

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide

InChI

InChI=1S/C9H10N4O/c1-7-4-12-8(5-11-7)6-13-9(14)2-3-10/h4-5H,2,6H2,1H3,(H,13,14)

InChI Key

FEJDOQVGMOZEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)CC#N

Origin of Product

United States

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